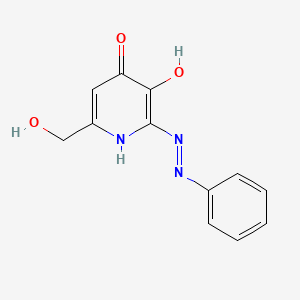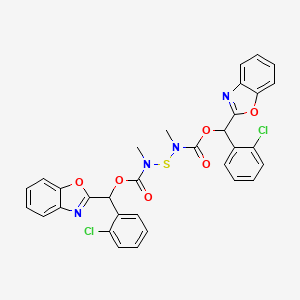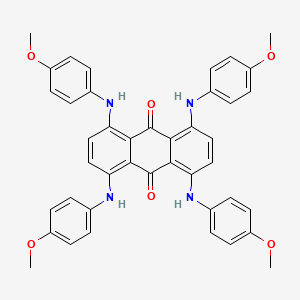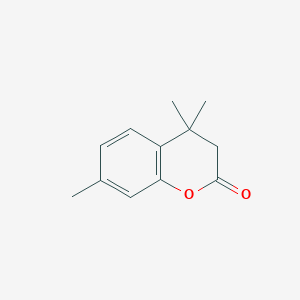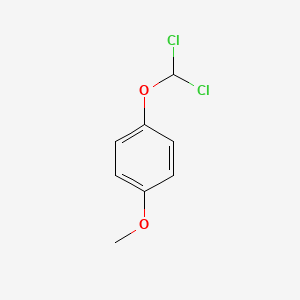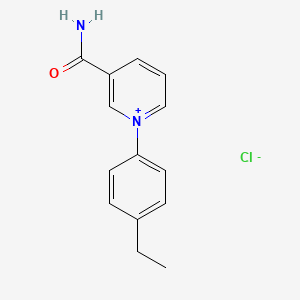
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride is a synthetic organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group, an ethyl-substituted phenyl ring, and a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride typically involves the reaction of 4-ethylbenzyl chloride with nicotinamide in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:
Solvent: Acetonitrile or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ethyl-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted carbamoyl or phenyl derivatives.
Applications De Recherche Scientifique
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium chloride
- 3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride
- 3-Carbamyl-1-(2,4-dinitrophenyl)pyridinium chloride
Comparison
Compared to similar compounds, 3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride is unique due to the presence of the ethyl-substituted phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.
Propriétés
Numéro CAS |
100906-89-6 |
|---|---|
Formule moléculaire |
C14H15ClN2O |
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-2-11-5-7-13(8-6-11)16-9-3-4-12(10-16)14(15)17;/h3-10H,2H2,1H3,(H-,15,17);1H |
Clé InChI |
SFWCCZIIOXNGPK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
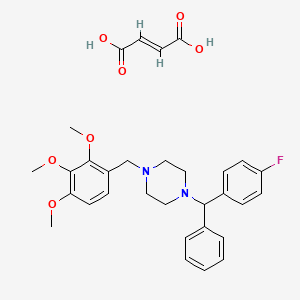


![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)
